
2-(3-Fluoro-4-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of butanoic acid, featuring a fluorine and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butanoic acid: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro-4-methoxyphenylboronic acid: This compound contains a boronic acid group instead of a butanoic acid group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-8(11(13)14)7-4-5-10(15-2)9(12)6-7/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
AQJKTNUHJITQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.